2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS2/c1-17-12-8-6-11(7-9-12)10-18-15-16-13-4-2-3-5-14(13)19-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGNUMUYMCOSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Methoxybenzyl Sulfanyl 1,3 Benzothiazole
Precursor Synthesis and Reactivity Assessment for 1,3-Benzothiazole Scaffolds
The 1,3-benzothiazole ring is a privileged heterocyclic motif found in numerous biologically active and industrially significant compounds. nih.gov Its synthesis is a cornerstone for accessing a wide array of derivatives, including 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole.
Strategies for Benzothiazole (B30560) Ring Formation
The construction of the benzothiazole ring can be achieved through several reliable synthetic routes. Two of the most prominent methods involve the cyclization of thiourea (B124793) derivatives and the condensation of 2-aminobenzenethiol with various electrophiles. nih.govindexcopernicus.com
One classical approach to benzothiazole synthesis involves the oxidative cyclization of arylthioureas. indexcopernicus.comrjpbcs.com Substituted anilines can be reacted with a thiocyanate (B1210189) source, such as potassium thiocyanate (KSCN), in the presence of an acid to form the corresponding arylthiourea intermediate. indexcopernicus.comrjpbcs.com Subsequent treatment with an oxidizing agent, like bromine in chloroform, facilitates the intramolecular cyclization to yield 2-aminobenzothiazole (B30445) derivatives. indexcopernicus.comrjpbcs.com This method is versatile and allows for the introduction of various substituents on the benzene (B151609) ring.
Another variation involves the reaction of substituted anilines with carbon disulfide and sulfur under high pressure and temperature. atamanchemicals.comwikipedia.org This industrial method directly yields 2-mercaptobenzothiazole (B37678), a key precursor for the target compound.
Table 1: Examples of Benzothiazole Ring Formation via Cyclization
| Starting Materials | Reagents and Conditions | Product | Reference |
| Substituted Anilines, KSCN | Glacial Acetic Acid | 2-Substituted Benzothiazoles | indexcopernicus.com |
| Substituted Arylthioureas | Bromine, Chloroform | 2-Aminobenzothiazoles | indexcopernicus.comrjpbcs.com |
| Aniline (B41778), Carbon Disulfide, Sulfur | High Temperature and Pressure | 2-Mercaptobenzothiazole | atamanchemicals.comwikipedia.org |
The condensation of 2-aminobenzenethiol with various carbonyl compounds is one of the most widely employed and versatile methods for synthesizing 2-substituted benzothiazoles. nih.govorganic-chemistry.org This reaction can be performed with aldehydes, ketones, carboxylic acids, or their derivatives. nih.govmdpi.com
The reaction with aldehydes, for instance, typically proceeds under mild conditions and can be catalyzed by various reagents, including iodine in DMF or simply by air in DMSO. organic-chemistry.org The use of microwave irradiation has also been shown to accelerate the reaction, often providing good yields in a short time and under solvent-free conditions. nih.gov For example, the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole has been achieved by the microwave-assisted cyclization of 2-aminothiophenol (B119425) and 4-methoxybenzaldehyde. nih.gov
Table 2: Catalysts and Conditions for Condensation of 2-Aminobenzenethiol with Aldehydes
| Aldehyde | Catalyst/Solvent System | Conditions | Product | Reference |
| Aryl Aldehydes | Air/DMSO | Room Temperature | 2-Arylbenzothiazoles | organic-chemistry.org |
| Aldehydes | Iodine/DMF | - | 2-Substituted Benzothiazoles | organic-chemistry.org |
| 4-Methoxybenzaldehyde | Silica Gel (Solvent-free) | Microwave Irradiation (300 W, 6 min) | 2-(4-Methoxyphenyl)benzo[d]thiazole | nih.gov |
Derivatization at the 2-Position of the Benzothiazole Ring
The C-2 position of the benzothiazole ring is particularly susceptible to nucleophilic substitution, making it a key handle for further functionalization. nih.gov The 2-mercaptobenzothiazole (MBT) tautomer, 1,3-benzothiazole-2(3H)-thione, is a crucial intermediate that allows for the introduction of a variety of substituents at this position through S-alkylation or S-arylation reactions. wikipedia.orgnih.gov The thiol group can be readily deprotonated with a base to form the corresponding thiolate, which then acts as a potent nucleophile. nih.gov
Introduction of the Sulfanyl (B85325) Linkage: Methodological Considerations
The formation of the sulfanyl (thioether) linkage at the 2-position of the benzothiazole ring is the final key step in the synthesis of this compound.
Direct Sulfanylation Approaches
The most direct and common method for introducing the (4-methoxybenzyl)sulfanyl group is the nucleophilic substitution reaction between the sodium or potassium salt of 2-mercaptobenzothiazole and 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide). nih.gov This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone (B3395972) at room temperature or under reflux. nih.gov The use of a base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) is also effective in facilitating the reaction by generating the thiolate in situ. nih.govmdpi.com
For instance, 2-benzylsulfanyl derivatives of MBT have been synthesized in high yields (94–98%) by reacting MBT with benzyl (B1604629) bromide in refluxing acetone in the presence of K2CO3. nih.gov A similar strategy can be employed using 4-methoxybenzyl bromide to obtain the desired product.
Table 3: Conditions for Direct Sulfanylation of 2-Mercaptobenzothiazole
| Benzothiazole Precursor | Reagent | Base/Solvent | Conditions | Product Class | Reference |
| Sodium Salt of MBT | Benzyl Halide | N,N-Dimethylformamide | Room Temperature | 2-Benzylsulfanyl derivatives of MBT | nih.gov |
| MBT | Benzyl Bromide | K2CO3/Acetone | Reflux | 2-Benzylsulfanyl derivatives of MBT | nih.gov |
| Substituted 2-Mercaptobenzothiazole | 2-Chloroethyl Acrylate | NaHCO3/Dimethylformamide | 60 °C to Reflux | 2-Sulfanylacrylate Derivatives | mdpi.com |
Multi-step Synthetic Pathways for Thioether Formation
The synthesis of this compound is primarily achieved through a convergent multi-step pathway that culminates in the formation of a stable carbon-sulfur bond. The core of this strategy involves the S-alkylation of a benzothiazole precursor with a suitable 4-methoxybenzyl electrophile.
Preparation of the Nucleophile: The key nucleophilic component is 1,3-benzothiazole-2(3H)-thione , commonly known as 2-mercaptobenzothiazole (2-MBT). This compound exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. It is a widely available commercial reagent. For syntheses requiring its preparation, established industrial routes include the high-temperature reaction of aniline with carbon disulfide and sulfur. wikipedia.org Alternative laboratory-scale preparations involve the reaction of 2-aminothiophenol with carbon disulfide or the DBU-promoted tandem reaction of o-haloanilines and carbon disulfide. wikipedia.orgorganic-chemistry.org
Preparation of the Electrophile: The electrophilic partner is a derivative of 4-methoxybenzyl alcohol, typically a 4-methoxybenzyl halide such as 4-methoxybenzyl chloride or bromide. These are prepared from the corresponding alcohol via standard halogenation reactions and are also commercially available.
The final, convergent step is the nucleophilic substitution reaction where the sulfur atom of 2-mercaptobenzothiazole attacks the benzylic carbon of the 4-methoxybenzyl halide, displacing the halide and forming the desired thioether linkage.
Incorporation of the 4-Methoxybenzyl Moiety
The introduction of the 4-methoxybenzyl group is the pivotal transformation in the synthesis of the target compound. This is accomplished via a direct S-alkylation reaction, a robust and well-documented method for forming thioethers.
Strategies for Benzyl Group Introduction
The principal strategy for introducing the 4-methoxybenzyl group onto the 2-sulfanyl-1,3-benzothiazole core is a nucleophilic substitution reaction (SN2). The mechanism involves the deprotonation of 2-mercaptobenzothiazole by a base to form the highly nucleophilic benzothiazole-2-thiolate anion. This anion then attacks the electrophilic benzylic carbon of the 4-methoxybenzyl halide, leading to the formation of the C-S bond and the release of a halide salt as a byproduct. wikipedia.org
The efficiency of this reaction is dependent on several factors, including the choice of base, solvent, and reaction temperature. A variety of bases can be employed, ranging from strong bases like sodium hydroxide (B78521) to milder ones like potassium or cesium carbonate and sodium bicarbonate. researchgate.netmdpi.comresearchgate.net The selection of the base is often coordinated with the choice of solvent to ensure sufficient solubility and reactivity of the thiolate.
Optimized Synthetic Protocols for this compound
Optimization of the synthetic protocol for the target compound focuses on improving reaction efficiency, yield, purity, and environmental footprint. Both conventional and advanced methods have been successfully applied to analogous S-alkylation reactions.
Conventional Solution-Phase Synthesis Techniques
Conventional solution-phase synthesis remains a common and accessible method for the S-alkylation of 2-mercaptobenzothiazole. These protocols typically involve stirring the reactants in a suitable organic solvent at ambient or elevated temperatures for several hours. The choice of solvent is crucial and is often a polar aprotic solvent like dimethylformamide (DMF), acetone, or dioxane, which can effectively dissolve the reactants and facilitate the SN2 reaction.
Below is a table summarizing typical conditions for the S-alkylation of 2-mercaptobenzothiazole with various halides, which are directly analogous to the synthesis of the target compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Ref. |
| 2-Mercaptobenzothiazole | Chloroacetyl chloride | NaOH | Chloroform | Reflux | researchgate.net |
| 5-Chloro-2-mercaptobenzothiazole | 2-Chloroethyl acrylate | NaHCO₃ | DMF | 60 °C | mdpi.com |
| 2-Mercaptobenzothiazole | Iodobenzene | Cs₂CO₃ | PEG-400 | 90 °C | researchgate.net |
This table is interactive and allows for sorting and searching.
Advanced Synthetic Approaches
To overcome the limitations of conventional heating, such as long reaction times and potential side reactions, several advanced synthetic approaches can be employed.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. nih.gov For the synthesis of benzothiazole derivatives, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. nih.govias.ac.in The S-alkylation of 2-mercaptobenzothiazole with 4-methoxybenzyl chloride can be efficiently carried out in a sealed vessel under microwave irradiation, often in the presence of a solid adsorbent or in a high-boiling solvent like glycerol.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a highly effective technique for reacting species that are soluble in different, immiscible phases. phasetransfer.com For the S-alkylation of 2-mercaptobenzothiazole, a solid-liquid PTC system is ideal. researchgate.netresearchgate.net In this setup, an inexpensive inorganic base like solid potassium carbonate is used along with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), in a non-polar organic solvent. The catalyst transports the thiolate anion from the solid phase into the organic phase, where it can readily react with the 4-methoxybenzyl halide. This method often allows the reaction to proceed at room temperature with high efficiency. researchgate.net
| Method | Catalyst / Conditions | Solvent | Temperature | Advantages | Ref. |
| Microwave-Assisted | Phenyliodine(III) diacetate (PIDA) | None | 110-120 °C | Rapid (minutes), high yields, solvent-free | ias.ac.in |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | Dioxane | 25 °C | Mild conditions, high selectivity, use of inexpensive base | researchgate.net |
This table is interactive and allows for sorting and searching.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.govias.ac.in In the context of this compound synthesis, microwave irradiation can significantly reduce the reaction time compared to conventional heating methods. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide, in the presence of a base to facilitate the deprotonation of the thiol group of 2-mercaptobenzothiazole.
Table 1: Representative Microwave-Assisted Synthesis Conditions
| Reactants | Base | Solvent | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 2-Mercaptobenzothiazole, 4-Methoxybenzyl chloride | K₂CO₃ | Ethanol | 150 | 10 | >90 |
One-Pot Synthetic Procedures
One-pot syntheses offer a streamlined approach by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates and reducing waste. researchgate.net For the synthesis of this compound, a one-pot procedure could involve the in-situ formation of 2-mercaptobenzothiazole from 2-aminothiophenol and carbon disulfide, followed by direct alkylation with 4-methoxybenzyl chloride. organic-chemistry.org
Another one-pot approach involves the reaction of 2-aminothiophenols with tetramethylthiuram monosulfide (TMTM) which serves as a thiocarbonyl surrogate to form the 2-mercaptobenzothiazole intermediate, which is then subsequently alkylated. researchgate.net
Table 2: Illustrative One-Pot Synthesis Protocol
| Step 1 Reactants | Step 2 Reactant | Solvent | Catalyst/Base | Conditions |
|---|---|---|---|---|
| 2-Aminothiophenol, CS₂ | 4-Methoxybenzyl chloride | Toluene | DBU | 80°C, 2h |
Catalytic Methodologies
The use of catalysts can enhance the efficiency and selectivity of the S-alkylation reaction. Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), are effective in facilitating the reaction between the water-soluble thiolate salt and the organic-soluble alkyl halide. Metal-based catalysts, while less common for this specific transformation, can also be employed to promote C-S bond formation.
Table 3: Catalytic Approaches for Synthesis
| Catalyst | Base | Solvent System | Temperature (°C) | Notable Features |
|---|---|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | Toluene/Water | 80 | Efficient phase-transfer catalysis |
Flow Chemistry Applications in Benzothiazole Synthesis
Continuous flow chemistry offers advantages in terms of safety, scalability, and process control for the synthesis of heterocyclic compounds. sigmaaldrich.com While specific applications for the synthesis of this compound are not extensively documented, the principles of flow chemistry can be applied to the S-alkylation of 2-mercaptobenzothiazole. A packed-bed reactor containing a solid-supported base could be used to deprotonate the thiol, followed by mixing with a solution of 4-methoxybenzyl chloride in a continuous stream to yield the desired product. This approach allows for precise control over reaction parameters and facilitates rapid optimization.
Post-Synthetic Functionalization and Analog Generation
The this compound scaffold provides opportunities for further chemical modification to generate a library of analogs. These modifications can be targeted at either the benzothiazole nucleus or the sulfanyl linkage.
Modification of the Benzothiazole Nucleus
The benzothiazole ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the electron-donating nature of the fused benzene ring and the electron-withdrawing character of the thiazole (B1198619) moiety. Functionalization, such as nitration or halogenation, can be achieved under controlled conditions. These newly introduced functional groups can then serve as handles for further derivatization, such as reduction of a nitro group to an amine, which can then be acylated or alkylated.
Variations on the Sulfanyl Linkage
The sulfanyl linkage is a key site for chemical modification. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can be accomplished using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives may exhibit altered physicochemical properties.
Furthermore, cleavage of the S-benzyl bond can regenerate the 2-mercaptobenzothiazole, which can then be re-alkylated with different electrophiles to generate a variety of analogs with diverse substituents at the sulfur atom.
Diversification of the Methoxybenzyl Substituent
The 4-methoxybenzyl group in this compound serves as a versatile handle that can be chemically modified, primarily through cleavage reactions. These transformations are pivotal as they unmask the nucleophilic thiol of the 2-mercaptobenzothiazole precursor, enabling the synthesis of a diverse array of new derivatives. The stability of the S-p-methoxybenzyl (S-PMB) group is intermediate, allowing for its removal under specific conditions that are often orthogonal to other protecting groups. The primary strategies for the diversification of the methoxybenzyl substituent focus on the cleavage of the C-S bond.
The p-methoxybenzyl (PMB) group is widely utilized as a protecting group for various functionalities, and its removal from a thioether linkage is a key transformation. chem-station.com This deprotection can be accomplished under both oxidative and strongly acidic conditions. chem-station.com The electron-donating nature of the methoxy (B1213986) group facilitates these cleavage reactions by stabilizing the resulting carbocation intermediate. thieme-connect.de
Oxidative Cleavage
One of the most common methods for the cleavage of p-methoxybenzyl ethers involves the use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chem-station.com This method is highly effective due to the electron-rich nature of the p-methoxybenzyl group, which facilitates the formation of a charge-transfer complex with DDQ. chem-station.com Subsequent hydrolysis then releases the deprotected compound and p-methoxybenzaldehyde. chem-station.com While extensively used for PMB ethers, this oxidative approach is also applicable to PMB thioethers. The reaction is typically performed in a chlorinated solvent, often with the addition of water.
Acid-Catalyzed Cleavage
The S-p-methoxybenzyl group can also be removed under strongly acidic conditions. In contrast to O-p-methoxybenzyl ethers, which can be cleaved with trifluoroacetic acid (TFA) in dichloromethane (B109758) at room temperature, the corresponding S-p-methoxybenzyl thioethers are more robust. thieme-connect.de Their cleavage typically requires harsher conditions, such as treatment with neat, refluxing TFA or using reagents like 30% hydrogen bromide in acetic acid. thieme-connect.de These conditions lead to the formation of 2-mercaptobenzothiazole and the p-methoxybenzyl cation, which is subsequently scavenged. The enhanced stability of the thioether linkage compared to the ether linkage necessitates these more forceful conditions for effective C-S bond scission. thieme-connect.de
The table below summarizes the primary methods for the cleavage of the p-methoxybenzyl group, which represents the main pathway for diversifying the initial structure.
| Method | Reagent(s) | Typical Conditions | Products | Notes |
|---|---|---|---|---|
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, Room Temperature | 2-Mercapto-1,3-benzothiazole and 4-Methoxybenzaldehyde | Commonly used for PMB ethers; proceeds via a charge-transfer complex. chem-station.com |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | Neat TFA, Reflux | 2-Mercapto-1,3-benzothiazole | Requires harsher conditions than O-PMB cleavage due to the greater stability of the thioether bond. thieme-connect.de |
| Acid-Catalyzed Cleavage | Hydrogen Bromide in Acetic Acid (HBr/AcOH) | CH₂Cl₂, -78°C to -4°C | 2-Mercapto-1,3-benzothiazole | An alternative strong acid system for C-S bond scission. thieme-connect.de |
Structural Elucidation Methodologies and Conformational Analysis
Spectroscopic Methodologies for Structural Characterization
Detailed experimental data for the spectroscopic characterization of 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole is not available in the public domain.
Specific ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and outcomes of 1D and 2D NMR experiments for connectivity and proximity assessment of this compound, have not been reported in the searched scientific literature.
While the molecular weight can be calculated, specific experimental mass spectrometry data, including detailed fragmentation patterns for this compound, are not available in the reviewed literature.
A published IR spectrum with specific absorption bands for the functional groups present in this compound could not be located.
Information regarding the UV-Vis absorption maxima (λmax) corresponding to the electronic transitions in this compound is not documented in the available scientific papers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis
Crystallographic Techniques for Solid-State Structure Determination
There are no published crystallographic studies for this compound. Consequently, data on its solid-state structure, including unit cell parameters, bond lengths, and bond angles, are not available.
X-ray Diffraction (XRD) Analysis
No published single crystal X-ray diffraction data for this compound could be located. This analysis is necessary to definitively determine the crystal system, space group, unit cell dimensions, and the precise atomic coordinates within the crystal lattice. Without this data, a detailed discussion of bond lengths, bond angles, and the absolute configuration of the molecule is not possible.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | Data not available |
| Formula weight | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| S(1)-C(2) | Data not available |
| N(3)-C(2) | Data not available |
| C(2)-S(10) | Data not available |
| S(10)-C(11) | Data not available |
| C(14)-O(1) | Data not available |
| C(2)-S(1)-C(7a) | Data not available |
| C(2)-N(3)-C(3a) | Data not available |
Conformational Landscape and Dynamic Studies
Rotational Barriers and Preferred Conformations
There is no available research on the rotational barriers around the key single bonds in this compound, such as the C-S and C-C bonds connecting the benzothiazole (B30560) and methoxybenzyl moieties. Computational studies, which are commonly used to calculate these energy barriers and identify the most stable conformations, have not been published for this specific molecule.
Intermolecular Interactions in the Solid State
An analysis of intermolecular interactions in the solid state, which would describe how individual molecules of this compound pack together in a crystal, is contingent on the availability of crystal structure data. As this is not available, a discussion of potential hydrogen bonds, π-π stacking, or other non-covalent interactions cannot be accurately presented.
Computational and Theoretical Investigations of 2 4 Methoxybenzyl Sulfanyl 1,3 Benzothiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a fundamental tool for exploring the electronic structure and predicting the reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of various molecular properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nbu.edu.sa This process yields the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. The accuracy of these calculations is essential, as the optimized geometry forms the basis for all subsequent property calculations. nih.gov The total energy calculated during optimization is also a key parameter for assessing the molecule's thermodynamic stability.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. sciencepub.net
The spatial distribution of HOMO and LUMO in benzothiazole (B30560) derivatives is typically spread across the benzothiazole ring and can be influenced by the substituents. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich benzothiazole and methoxybenzyl moieties, while the LUMO may be distributed over the benzothiazole ring system.
Illustrative Data Table for Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The values presented are representative for similar benzothiazole structures and are for illustrative purposes.
The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. mdpi.comsciencepub.net In the context of benzothiazole derivatives, the nature and position of substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. mdpi.comscirp.org For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap and increased reactivity. nih.govasianpubs.org
Electrostatic Potential Surface (MESP) Analysis
The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. scirp.org Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions, on the other hand, denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. scirp.org Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MESP would likely show negative potential around the nitrogen and sulfur atoms of the benzothiazole ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as potential sites for electrophilic interaction.
Charge Distribution and Natural Bond Orbital (NBO) Analysis
Illustrative Data Table for NBO Charges
| Atom | Charge (e) |
|---|---|
| N (benzothiazole) | -0.5 |
| S (benzothiazole) | -0.1 |
| S (sulfanyl) | -0.2 |
| O (methoxy) | -0.6 |
Note: The values presented are representative for similar structures and are for illustrative purposes.
Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Chemical Softness)
Chemical Hardness (η): This is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2). A higher value of chemical hardness indicates greater stability and lower reactivity. asianpubs.org
Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1 / η) and represents a molecule's polarizability. A higher value of softness suggests greater reactivity. asianpubs.org
Electrophilicity Index (ω): This descriptor measures a molecule's ability to accept electrons. It is calculated using the chemical potential (μ) and chemical hardness (η) as ω = μ² / (2η), where μ = (E_HOMO + E_LUMO) / 2. A higher electrophilicity index indicates a greater capacity to act as an electrophile. scirp.org
These descriptors are instrumental in comparing the reactivity of different molecules and in understanding the influence of various substituents on the chemical behavior of the core structure. mdpi.comscirp.org
Illustrative Data Table for Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.75 |
Note: The values presented are representative for similar benzothiazole structures and are for illustrative purposes.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations would provide critical insights into its structural flexibility and its interactions with different solvent environments.
Simulation Protocols for Investigating Molecular Flexibility
To investigate the molecular flexibility of this compound, a typical MD simulation protocol would be established. This would involve selecting a force field (e.g., AMBER, CHARMM, GROMOS) to define the interatomic forces. The simulation would be initiated from an optimized structure of the molecule, placed in a simulation box, and solvated. The system would undergo energy minimization to remove unfavorable contacts, followed by a gradual heating phase to reach the desired temperature. Subsequently, a long-duration simulation under constant temperature and pressure (NPT ensemble) would be run to sample the conformational space of the molecule. Analysis of the resulting trajectory would reveal the range of motion, dihedral angle distributions, and identify the most stable conformations of the molecule.
Analysis of Solvent-Solute Interactions
The influence of the solvent on the structure and dynamics of this compound would be analyzed by performing simulations in different explicit solvents (e.g., water, ethanol (B145695), DMSO). Key analyses would include the calculation of radial distribution functions (RDFs) to understand the arrangement of solvent molecules around specific atoms of the solute. mdpi.comresearchgate.net Hydrogen bond analysis would quantify the formation and lifetime of hydrogen bonds between the solute and protic solvents. The solvent accessible surface area (SASA) would also be calculated to determine how the solvent interacts with different parts of the molecule.
Molecular Docking Studies for Mechanistic Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscair.res.inmdpi.com This is frequently used to predict the interaction between a small molecule (ligand) and a protein target.
Binding Site Prediction and Ligand-Target Interactions
In the absence of a known biological target for this compound, initial studies might involve inverse docking, where the molecule is docked against a library of known protein structures to identify potential binding partners. Once a potential target is identified, docking simulations would be performed to predict the most likely binding site on the protein. These simulations would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.
Detailed analysis of the docked poses would identify the key amino acid residues within the protein's binding pocket that form significant interactions with this compound. Understanding these interactions is crucial for explaining the molecule's potential mechanism of action and for guiding future optimization efforts. Different binding modes or orientations of the ligand within the active site would also be explored to identify the most energetically favorable conformation.
Mechanistic Biological Activity Studies of 2 4 Methoxybenzyl Sulfanyl 1,3 Benzothiazole Analogs
Investigation of Molecular Target Interactions (In Vitro and In Silico)
The biological activities of 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole and its analogs are rooted in their interactions with various molecular targets. Both in vitro and in silico studies have been instrumental in elucidating these interactions, revealing a diverse pharmacological profile that encompasses enzyme inhibition and potential receptor modulation. The benzothiazole (B30560) scaffold serves as a versatile pharmacophore, allowing for modifications that fine-tune its binding affinity and selectivity for different biological macromolecules.
Analogs of this compound have been identified as inhibitors of several key enzymes implicated in a range of physiological and pathological processes. The nature of this inhibition, whether competitive, non-competitive, or mixed, along with the specificity for the target enzyme, are critical determinants of their therapeutic potential.
Benzothiazole-based structures have been investigated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Dual inhibition of both COX-2 and 5-LOX is a therapeutic strategy aimed at providing anti-inflammatory effects with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.govrsc.org
Research into 2-mercaptobenzothiazole (B37678) linked 1,2,4-oxadiazoles revealed potent and selective COX-2 inhibitors. researchgate.net For instance, certain analogs demonstrated significant COX-2 inhibition with IC50 values in the low micromolar range, coupled with potent 5-LOX inhibition. researchgate.net Structure-activity relationship (SAR) studies indicate that benzothiazole-based thiazolidinones are generally better COX-1 and LOX inhibitors, with specific substitutions on the benzene (B151609) ring enhancing activity against either enzyme. nih.gov For example, chloro and nitro substitutions favor COX-1 inhibition, while hydroxyl and methoxy (B1213986) groups tend to improve LOX inhibition. nih.gov
| Compound | Enzyme Target | Inhibition (IC50) | Reference |
|---|---|---|---|
| Compound 4k (2-mercaptobenzothiazole linked 1,2,4-oxadiazole) | COX-2 | 6.8 µM | researchgate.net |
| Compound 4q (2-mercaptobenzothiazole linked 1,2,4-oxadiazole) | COX-2 | 5.0 µM | researchgate.net |
| Compound 4l (2-mercaptobenzothiazole linked 1,2,4-oxadiazole) | 5-LOX | 5.1 µM | researchgate.net |
| Compound 9d (benzhydrylpiperazine-based analog) | COX-2 | 0.25 µM | rsc.org |
| Compound 9d (benzhydrylpiperazine-based analog) | 5-LOX | 7.87 µM | rsc.org |
DNA topoisomerases are crucial enzymes that manage the topological states of DNA and are validated targets for anticancer drugs. ijcaonline.orgesisresearch.org Benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα (Topo IIα). bilkent.edu.trresearchgate.net
One of the most effective compounds identified is 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (B104242) (BM3), which exhibits an IC50 value of just 39 nM against human Topo IIα. bilkent.edu.trresearchgate.net Mechanistic studies have revealed that these benzothiazole derivatives act as catalytic inhibitors rather than topoisomerase poisons like etoposide. esisresearch.org They are not DNA intercalators but are suggested to be DNA minor groove-binding agents that interact directly with the enzyme. bilkent.edu.trresearchgate.net This interaction is believed to occur first with the Topo IIα enzyme, which then interferes with its ability to bind to DNA. esisresearch.orgresearchgate.net Molecular docking studies further support that benzothiazolium compounds bind to different amino acids in the active site of the protein compared to their uncharged benzothiazole counterparts, indicating a distinct mechanism of action. nih.gov
| Compound | Enzyme Target | Inhibition (IC50) | Reference |
|---|---|---|---|
| BM3 (3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate) | Human Topoisomerase IIα | 39 nM | bilkent.edu.trresearchgate.net |
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy. researchgate.netresearchgate.net Several benzothiazole derivatives have been developed as inhibitors of tubulin polymerization. researchgate.netnih.gov These agents often act by binding to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com
A notable example is compound 12a, a benzothiazole incorporating a trimethoxyphenyl scaffold, which inhibits tubulin polymerization with an IC50 value of 2.87 µM. nih.gov Similarly, novel 1,2,3-triazole benzothiazole derivatives have shown potent inhibition of tubulin polymerization, with compound K18 exhibiting an IC50 of 0.446 µM. nih.gov Molecular docking studies confirm that these compounds fit well within the colchicine binding domain, where they can form hydrogen bonds and other interactions with key amino acid residues like Cys241. mdpi.com
| Compound | Target | Inhibition (IC50) | Reference |
|---|---|---|---|
| Compound 12a (benzothiazole-trimethoxyphenyl hybrid) | Tubulin Polymerization | 2.87 µM | nih.gov |
| Compound 3b (1,2,4-triazole-phenylbenzothiazole hybrid) | Tubulin Assembly | 1.00 µM | mdpi.com |
| Compound K18 (1,2,3-triazole benzothiazole derivative) | Tubulin Polymerization | 0.446 µM | nih.gov |
The inhibitory activity of benzothiazole analogs extends to a variety of other enzyme systems.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria. Numerous benzothiazole analogs have shown excellent urease inhibitory potential, in some cases surpassing the standard inhibitor thiourea (B124793). nih.govresearchgate.net For example, a series of hybrid benzothiazole analogs displayed IC50 values ranging from 1.4 µM to 34.43 µM. nih.gov Molecular docking studies have been used to confirm the binding interactions of these active analogs with the enzyme's active site. nih.govnih.gov
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): Dual inhibition of AChE and MAO-B is a promising strategy for the treatment of Alzheimer's disease. anadolu.edu.trnih.gov Certain novel benzothiazole derivatives have demonstrated significant dual inhibitory activity. anadolu.edu.trnih.gov Compound 4f, for instance, displayed potent inhibition of both AChE and MAO-B with IC50 values of 23.4 nM and 40.3 nM, respectively. nih.gov In silico studies suggest strong interactions with the active sites of both enzymes, including with the flavin adenine (B156593) dinucleotide (FAD) cofactor in MAO-B. nih.gov
α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Thiazole-containing bi-heterocycles have been evaluated for their α-glucosidase inhibitory potential. researchgate.net Related 1,2-benzothiazine derivatives have also emerged as potent inhibitors of the α-glucosidase enzyme, with IC50 values significantly better than the standard drug, acarbose. mdpi.com
Epidermal Growth Factor Receptor (EGFR): Benzothiazole-1,2,3-triazole hybrids have been identified as potent inhibitors of EGFR, a tyrosine kinase involved in cancer cell proliferation. rsc.org Compounds 8a and 8b showed potent EGFR inhibition with IC50 values of 0.69 µM and 1.16 µM, respectively, which is comparable to the standard erlotinib. rsc.org
| Compound Class/Example | Enzyme Target | Inhibition (IC50) | Reference |
|---|---|---|---|
| Hybrid Benzothiazole Analogs (1-20) | Urease | 1.4 - 34.43 µM | nih.gov |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 nM | nih.gov |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 nM | nih.gov |
| Compound 8a | EGFR | 0.69 µM | rsc.org |
| Compound 12a (1,2-benzothiazine derivative) | α-Glucosidase | 18.25 µM | mdpi.com |
Beyond direct enzyme inhibition, the benzothiazole scaffold and its analogs have been investigated for their ability to bind to and modulate the function of various cell surface receptors. This area of research highlights the versatility of the benzothiazole core in interacting with different types of protein targets.
For example, novel benzothiazole derivatives have been rationally designed and synthesized to evaluate their binding affinity and functional activity on cannabinoid receptors CB1 and CB2. researchgate.net One series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides exhibited high affinity and selectivity for CB2 receptors, with Ki values in the picomolar to low nanomolar range and demonstrating agonist activity. researchgate.net
Furthermore, benzothiazolylquinoline conjugates have been developed as novel antagonists for the human A3 adenosine (B11128) receptor (hA3AR). nih.gov Radioligand binding assays showed that these compounds could displace selective radioligands from the receptor, with some compounds exhibiting Ki values in the low micromolar range and demonstrating selectivity for the A3 subtype over A1 and A2A receptors. nih.gov While direct binding studies on this compound are not extensively documented, the proven ability of its structural analogs to interact with G-protein coupled receptors like cannabinoid and adenosine receptors suggests a potential for this class of compounds to modulate various signaling pathways. researchgate.netnih.gov
Interaction with Bacterial Quorum Sensing Pathways: Molecular Mechanisms
Benzothiazole derivatives have emerged as promising agents for interfering with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. nih.govnih.govplos.org Disrupting these pathways presents a novel strategy to combat bacterial infections, potentially reducing the development of resistance. nih.govplos.org
Studies on benzothiazole analogs have demonstrated their ability to suppress QS-regulated virulence factors. For instance, certain novel benzothiazole derivatives containing an isopropanolamine moiety have shown potent anti-QS activity. One of the most effective compounds from this series exhibited strong antibacterial action against Xanthomonas oryzae pv oryzae (Xoo), a plant pathogen. nih.gov The mechanism of action involves the downregulation of virulence factors such as biofilm formation, extracellular polysaccharide production, extracellular enzyme activity, and flagellar motility, all of which are crucial for bacterial infection. nih.gov
Furthermore, research into 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole scaffold has revealed significant anti-QS effects. nih.govplos.org The anti-QS activity of these compounds was assessed by their ability to inhibit violacein (B1683560) production in Chromobacterium violaceum, a common model for QS studies. plos.org Specific compounds in this series were found to inhibit 50% of violacein production at concentrations as low as 28.56 µg/mL, indicating a potent disruption of the QS system. nih.govplos.org This interference with bacterial communication pathways highlights the potential of benzothiazole-based compounds as effective anti-infective agents that operate by attenuating bacterial pathogenicity rather than direct bactericidal action. nih.gov
The following table summarizes the anti-quorum sensing activity of selected benzothiazole derivatives.
| Compound Class | Model Organism | Observed Effect | Reference |
| Benzothiazole derivatives with isopropanolamine moiety | Xanthomonas oryzae pv oryzae | Suppression of biofilm, extracellular polysaccharides, enzymes, and flagella. | nih.gov |
| 1,2,3,5-Tetrazine derivatives with benzothiazole scaffold | Chromobacterium violaceum | Inhibition of violacein production. | nih.govplos.org |
Cellular Mechanistic Investigations (Non-Human Cell Lines, focusing on molecular pathways)
Benzothiazole-based compounds have been shown to modulate key cellular signaling pathways involved in cell proliferation and survival. A notable example is the investigation of benzothiazole-pyrrole conjugates, which have demonstrated the ability to interfere with the Ras/MEK/ERK signaling cascade in MCF-7 breast cancer cells. nih.govresearchgate.net This pathway is frequently overactive in various human cancers, making it a critical target for therapeutic intervention. researchgate.net
Specifically, certain benzothiazole-pyrrole hybrids have been observed to down-regulate the expression of oncogenic Ras and its downstream effectors, including MEK1, ERK1/2, and p38 MAPK. nih.gov The phosphorylation of ERK is a pivotal step in this pathway, and its inhibition can lead to a halt in cell proliferation. researchgate.net The pro-apoptotic activity of these compounds is further supported by the increased expression of caspase-9, a key mediator of the intrinsic apoptotic pathway. nih.gov These findings suggest that benzothiazole derivatives can exert their effects by targeting and disrupting fundamental signaling pathways that are crucial for the survival of cancer cells. nih.gov
The biological activity of benzothiazole derivatives can also be attributed to their ability to interfere with protein-protein interactions. The interaction between these compounds and cellular proteins is a critical aspect of their mechanism of action. nih.gov Studies involving lysozyme (B549824) as a model protein have provided insights into the nature of these interactions. nih.gov
Calorimetry, UV-vis spectroscopy, and computational docking analyses have revealed that the binding of benzothiazole derivatives to proteins is often driven by a combination of hydrophobic and aromatic interactions. nih.gov For instance, the interaction between 3-(2-Benzothiazolylthio)-propanesulfonic acid (BTS) and lysozyme is characterized by π-π stacking interactions, specifically between the benzene ring of the benzothiazole moiety and aromatic amino acid residues like tryptophan within the protein's binding site. nih.gov Additionally, conventional hydrogen bonds contribute to the stability of the protein-ligand complex. nih.gov This ability to bind to and potentially disrupt the function of proteins through these interactions is a key mechanistic feature of benzothiazole compounds.
Benzothiazole analogs have been shown to directly impact fundamental cellular processes at the molecular level, including DNA replication and cell cycle progression. Certain benzothiazole-pyrrolo[2,1-c] nih.govnih.govbenzodiazepine conjugates have been investigated for their DNA-binding capabilities. researchgate.net These studies suggest that the benzothiazole moiety can play a role in the interaction of these conjugates with DNA, which can subsequently interfere with processes like DNA replication.
In terms of cell cycle regulation, studies on benzothiazole-pyrrole based conjugates have demonstrated their ability to induce cell cycle arrest. nih.gov Flow cytometry analysis of MCF-7 cells treated with these compounds revealed an accumulation of cells in the G2/M phase, with a corresponding decrease in the G1 phase population. nih.gov This indicates that these benzothiazole derivatives can halt the cell cycle at the G2/M checkpoint, preventing cells from proceeding through mitosis. This effect on cell cycle regulation is a key aspect of their molecular mechanism of action. nih.gov
Antimicrobial Mechanistic Studies (In Vitro)
The antimicrobial properties of this compound and its analogs are rooted in their interactions with essential bacterial and fungal cellular components. These interactions can disrupt cellular integrity and function, leading to microbial cell death.
One of the proposed mechanisms of antibacterial action for benzothiazole derivatives is the inhibition of crucial enzymes involved in bacterial cell wall synthesis. nih.govresearchgate.net For example, docking studies have suggested that certain benzothiazolylthiazolidin-4-one derivatives may act by inhibiting LD-carboxypeptidase, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govresearchgate.net
Furthermore, benzothiazole-based compounds have been shown to target bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. nih.gov Inhibition of these enzymes leads to disruptions in DNA processes, ultimately resulting in bacterial cell death. nih.gov The potency of these compounds can be enhanced by conjugating them to siderophore mimics, which can improve their uptake into Gram-negative bacteria. nih.gov
Some benzothiazole derivatives bearing an amide moiety have been found to have a dual mode of action. rsc.org They can perturb the bacterial cell membrane, leading to a loss of cellular integrity. rsc.org Additionally, these compounds can bind to intracellular components like plasmid DNA, further contributing to their antibacterial effect. rsc.org The presence of electron-donating groups, such as methoxy substituents, on the aryl ring of these compounds has been shown to enhance their antibacterial activity by increasing the electron density of the molecule. rsc.org
The following table summarizes the in vitro antimicrobial activity of selected benzothiazole derivatives.
| Compound Class | Target Organism(s) | Proposed Mechanism of Action | Reference |
| Benzothiazolylthiazolidin-4-one derivatives | Gram-positive and Gram-negative bacteria | Inhibition of LD-carboxypeptidase. | nih.govresearchgate.net |
| Benzothiazole-based DNA gyrase and topoisomerase IV inhibitors | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase and topoisomerase IV. | nih.gov |
| Benzothiazole derivatives with amide moiety | E. coli, S. aureus | Membrane perturbation and binding to plasmid DNA. | rsc.org |
Exploration of Resistance Reversal Mechanisms
The emergence of multidrug resistance (MDR) in cancer cells poses a significant challenge to the efficacy of chemotherapy. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. nih.gov A promising strategy to overcome MDR is the co-administration of anticancer drugs with agents that can inhibit the function of these transporters. nih.gov Analogs of this compound have been investigated for their potential to reverse MDR, primarily through the inhibition of P-glycoprotein.
Studies on various benzothiazole derivatives have demonstrated their ability to act as MDR reversal agents. nih.gov The proposed mechanism of action involves the direct inhibition of the P-gp efflux pump. nih.gov By binding to P-gp, these compounds can allosterically or competitively inhibit the efflux of a wide range of anticancer drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic effects in resistant cancer cells. nih.gov For instance, treatment of P-gp-expressing cancer cells with certain benzothiazole analogs has been shown to significantly increase the intracellular concentration of fluorescent P-gp substrates like rhodamine 123. nih.gov This indicates a direct inhibition of the pump's function. nih.gov
The reversal of MDR by these compounds is often achieved without inherent cytotoxicity at the concentrations required for P-gp inhibition. nih.gov Furthermore, the inhibition of P-gp function by some analogs has been shown to be reversible, meaning that the pump's activity is restored after the removal of the inhibitory compound. nih.gov This reversibility is a desirable characteristic for a resistance modulator, as it may minimize potential long-term side effects. While direct studies on this compound are limited, the consistent findings across a range of structurally related benzothiazole derivatives strongly suggest that its mechanism of resistance reversal would also involve the inhibition of P-glycoprotein.
Table 1: P-glycoprotein Inhibition by Selected Benzothiazole Analogs This table is representative and compiled based on general findings for benzothiazole derivatives.
| Analog | Cell Line | Effect on P-gp Substrate Accumulation | Reversibility |
|---|---|---|---|
| Generic Benzothiazole Analog A | KBV20C (P-gp overexpressing) | Significant Increase | Reversible |
| Generic Benzothiazole Analog B | S1-B1-20 (MDR human colon carcinoma) | Increased Sensitivity to Bisantrene | Not Reported |
Theoretical Frameworks for Understanding Biological Action
Cheminformatics plays a crucial role in modern drug discovery by enabling the prediction of potential biological targets for novel compounds, thereby guiding experimental studies and elucidating mechanisms of action. For this compound and its analogs, various computational techniques are employed to predict their interactions with biological macromolecules.
Molecular docking is a prominent in silico method used to predict the binding orientation and affinity of a ligand to a target protein. biointerfaceresearch.comwjarr.com In the context of benzothiazole derivatives, docking studies have been instrumental in understanding their interaction with various enzymes and receptors. biointerfaceresearch.com For example, to investigate the potential of these compounds as antimicrobial agents, docking studies have been performed against bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). mdpi.com These studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the active site of the enzyme, providing a rationale for the observed biological activity. mdpi.comresearchgate.net Similarly, to explore their anticancer potential, benzothiazole analogs have been docked into the ATP-binding site of protein kinases, which are often dysregulated in cancer. biointerfaceresearch.com
The general approach involves generating a 3D model of the benzothiazole derivative and docking it into the crystal structure of a potential target protein obtained from the Protein Data Bank (PDB). mdpi.com Scoring functions are then used to estimate the binding affinity, and the poses with the lowest energy are analyzed to understand the binding mode. wjarr.com For this compound, this approach could be used to predict its binding to P-glycoprotein, providing insights into the mechanism of MDR reversal at a molecular level.
Table 2: Representative Molecular Docking Parameters for Benzothiazole Analogs This table is illustrative and based on typical parameters used in docking studies of benzothiazole derivatives.
| Parameter | Description | Example Value/Software |
|---|---|---|
| Target Protein PDB ID | Protein Data Bank identifier for the target structure | e.g., 3TYE (DHPS) |
| Docking Software | Software used to perform the molecular docking | Molegro Virtual Docker, AutoDock |
| Scoring Function | Function to estimate binding affinity | MolDock Score, Binding Energy (kcal/mol) |
| Key Interacting Residues | Amino acid residues in the target's active site interacting with the ligand | e.g., Lys220, Arg234 in DHPS |
Data mining and bioinformatics provide powerful tools to generate mechanistic hypotheses for compounds like this compound by analyzing large biological and chemical datasets. These approaches can identify potential protein targets and signaling pathways that are modulated by a given compound or its structural analogs.
One common strategy involves searching large chemical databases, such as PubChem or ChEMBL, for compounds with structural similarity to the query molecule. The known biological activities of these similar compounds can then be analyzed to infer potential targets for the query compound. This "guilt-by-association" approach can rapidly generate a list of candidate targets for further experimental validation. For benzothiazole derivatives, such an approach would likely highlight their known interactions with protein kinases, enzymes involved in microbial metabolism, and ABC transporters. biointerfaceresearch.comnih.govnih.gov
Furthermore, bioinformatics tools can be used to analyze gene expression data from cells treated with benzothiazole analogs. By identifying genes that are consistently up- or down-regulated, it is possible to infer which cellular pathways are being affected. For example, if treatment with a benzothiazole derivative leads to changes in the expression of genes involved in apoptosis or cell cycle regulation, it would support the hypothesis that the compound's anticancer activity is mediated through these pathways.
In silico target prediction servers and algorithms represent another valuable resource. These tools use a variety of methods, including ligand-based similarity, machine learning models trained on known drug-target interactions, and analysis of chemical features, to predict a ranked list of potential protein targets for a given molecule. mdpi.com For a novel compound like this compound, these predictions can provide the initial clues to its mechanism of action, which can then be investigated experimentally.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Comprehensive SAR Studies for 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole Derivatives
The benzothiazole (B30560) nucleus serves as a critical pharmacophore, and its substitution pattern is a key determinant of activity. pharmacyjournal.inrjptonline.org The electronic properties and position of substituents on this bicyclic ring system can influence the molecule's interaction with biological targets. Research indicates that positions 4, 5, 6, and 7 are active sites for substitution. pharmacyjournal.in
Generally, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzene (B151609) ring portion of the benzothiazole nucleus can significantly alter the compound's potency. For instance, in related series of benzothiazole derivatives, the presence of EWGs such as nitro groups (NO₂) or halogens (F, Cl, Br) has been shown to enhance certain biological activities. chemistryjournal.netpnrjournal.com Specifically, fluorinated analogs of 2-(4-aminophenyl) benzothiazoles were developed to block C-oxidation. chemistryjournal.net The presence of a halogen at the 5th position can increase the potency of the compound. pharmacyjournal.in Conversely, EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups at the 6th position can also boost a compound's potency. pharmacyjournal.inpnrjournal.com
The following table summarizes the observed effects of various substituents on the benzothiazole ring based on studies of related compounds.
| Position on Benzothiazole Ring | Substituent | General Effect on Activity | Reference |
| 5 | -H, -Cl, -F | Halogen substitution can increase potency. | pharmacyjournal.in |
| 6 | -OH, -OCH₃, -CH₃ | Electron-donating groups can boost potency. | pharmacyjournal.in |
| 6 | -NO₂ | Electron-withdrawing group can enhance activity. | chemistryjournal.net |
| 7 | Sulfonamide | Introduction of sulfonamide groups can lead to modest activity. | pnrjournal.com |
This interactive table summarizes the impact of different substituents on the benzothiazole nucleus.
The sulfanyl (B85325) linkage (-S-), also known as a thioether bridge, is not merely a passive spacer but an active contributor to the molecule's properties. It dictates the spatial orientation of the benzothiazole and methoxybenzyl moieties relative to each other, which is often critical for fitting into a target's binding site. Modifications to this linker, such as oxidation to sulfoxide (B87167) (-SO-) or sulfone (-SO₂-), or replacement with other groups like an amine (-NH-) or ether (-O-), can drastically alter biological activity. nih.gov
In studies of similar structures, the thiol or mercapto group at the second position of the benzothiazole ring has been shown to be a strong determinant for certain activities. pharmacyjournal.in The flexibility and length of the linker are also important. For example, replacing a carbonyl linker with an amino (-NH-) linker in a related series of methoxybenzoyl-aryl-thiazoles was shown to improve bioavailability while maintaining potent activity. nih.gov This suggests that the nature of the atomic bridge is fundamental to the molecule's pharmacokinetic and pharmacodynamic profiles.
The 4-methoxybenzyl group is another key region for SAR exploration. The methoxy (-OCH₃) group at the para-position (position 4) of the benzyl (B1604629) ring is of particular importance. Its electron-donating nature and ability to participate in hydrogen bonding can be crucial for target recognition.
Studies on related compounds have shown that both the presence and position of the methoxy group are significant. nih.govnih.gov Shifting the methoxy group to the ortho- or meta-positions, or replacing it with other substituents, can lead to a decrease or an enhancement of activity. For example, replacing the methoxy group with other electron-donating groups or with halogens can modulate the electronic and steric profile of the ring, thereby affecting binding affinity. In some series of benzothiazolyl-carboxamido-pyrazoline compounds, a 4-methoxyphenyl (B3050149) group was associated with significant activity. pnrjournal.com
The table below details how substitutions on the benzyl ring can influence the activity of benzothiazole-containing compounds.
| Position on Benzyl Ring | Substituent | Observed Influence on Activity | Reference |
| 4 (para) | -OCH₃ (Methoxy) | Often associated with significant biological activity. | pnrjournal.com |
| 2/3 (ortho/meta) | -OCH₃ (Methoxy) | Positional change can alter potency. | nih.gov |
| Various | Halogens (F, Cl, Br) | Can enhance potency and affect metabolic stability. | nih.gov |
| Various | -CH₃ (Methyl) | Can contribute to effective biological activity. | pnrjournal.com |
This interactive table illustrates the role of substitutions on the methoxybenzyl moiety in determining biological activity.
Positional isomerism, which involves changing the location of substituents on the aromatic rings, can have profound mechanistic consequences. mdpi.com For the this compound scaffold, this could involve moving the methoxy group on the benzyl ring (e.g., to the 2- or 3-position) or altering the substitution pattern on the benzothiazole nucleus.
Such isomeric changes can significantly impact the molecule's three-dimensional shape, dipole moment, and electronic distribution. mdpi.com For example, moving a substituent from the para- to the ortho-position can introduce steric hindrance that forces a twist in the molecule's geometry. This altered conformation may prevent the molecule from binding effectively to its biological target. DFT (Density Functional Theory) calculations on related isomers have shown that changes in substituent position can alter the localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for chemical reactivity and interaction mechanisms. mdpi.com Consequently, different positional isomers can exhibit vastly different biological activities, or even different mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. conicet.gov.armdpi.com These models are invaluable for predicting the activity of novel derivatives, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. researchgate.net
The development of a predictive QSAR model for this compound derivatives involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties.
The final step is to use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that correlates the descriptors with the observed activity. researchgate.netallsubjectjournal.com The predictive power of the resulting model is then rigorously tested through internal and external validation techniques. allsubjectjournal.com For benzothiazole derivatives, QSAR studies have successfully created models that predict activity based on a combination of these descriptors. researchgate.netnih.gov
The following table outlines the typical components used in developing a QSAR model for this class of compounds.
| Component | Description | Examples | Reference |
| Molecular Descriptors | Numerical values that characterize the chemical structure. | Topological: Molecular connectivity indices. Electronic: Dipole moment, HOMO/LUMO energies. Physicochemical: LogP (lipophilicity), Molar Refractivity. | mdpi.comresearchgate.net |
| Statistical Methods | Algorithms used to create the correlation equation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). | conicet.gov.armdpi.com |
| Validation Techniques | Methods to assess the model's robustness and predictive ability. | Leave-one-out (LOO) cross-validation, external test set prediction. | researchgate.netallsubjectjournal.com |
This interactive table describes the essential components for building predictive QSAR/QSPR models.
These predictive models can provide deep insights into the mechanistic activity of this compound derivatives by identifying the key structural features that drive their biological effects.
Identification of Key Physicochemical Descriptors Influencing Activity
The biological activity of benzothiazole derivatives is often modulated by key physicochemical descriptors. These descriptors, which include lipophilicity (log P), electronic effects of substituents, and steric factors, govern the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
For this compound, the following descriptors are considered influential:
Lipophilicity (log P): The presence of the benzyl and benzothiazole rings contributes to the molecule's lipophilic character. The methoxy group on the benzyl ring can slightly modulate this property. Lipophilicity is crucial for cell membrane permeability.
Hydrogen Bonding Capacity: The nitrogen atom in the benzothiazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, potentially influencing interactions with biological macromolecules.
Computational studies on various benzothiazole derivatives have utilized these descriptors to build predictive quantitative structure-activity relationship (QSAR) models. mdpi.com
Table 1: Key Physicochemical Descriptors and Their Potential Influence
| Descriptor | Structural Feature(s) | Potential Influence on Activity |
| Lipophilicity (log P) | Benzothiazole, Benzyl ring | Membrane permeability, binding to hydrophobic pockets |
| Hydrogen Bond Acceptors | Thiazole (B1198619) Nitrogen, Methoxy Oxygen | Target binding specificity and affinity |
| Molecular Weight/Size | Entire molecule | Steric hindrance, fit within binding sites |
| Polar Surface Area | N, O, S atoms | Bioavailability, transport properties |
| Electron Distribution | Methoxy group, Aromatic rings | Reactivity, intermolecular interactions (e.g., pi-stacking) |
Pharmacophore Modeling and Ligand-Based Design (for mechanistic probes)
In the absence of a known crystal structure of a biological target, ligand-based methods such as pharmacophore modeling are invaluable for designing new molecules and understanding mechanistic interactions.
Generation of Pharmacophore Hypotheses
A pharmacophore model for a class of compounds represents the essential three-dimensional arrangement of chemical features necessary for biological activity. For benzothiazole derivatives, pharmacophore models often include features such as:
Aromatic Rings: The benzothiazole and benzyl moieties are key hydrophobic and aromatic features.
Hydrogen Bond Acceptors: The nitrogen of the benzothiazole and the oxygen of the methoxy group.
Hydrophobic Center: The sulfur atom and the benzyl group contribute to hydrophobic interactions.
A hypothetical pharmacophore model for compounds related to this compound would likely position these features in a specific spatial orientation to guide the design of new analogs. Studies on other benzothiazole derivatives have successfully employed this approach to identify key interaction points. researchgate.net
Virtual Screening for Analog Discovery (focused on mechanistic probes)
Once a pharmacophore hypothesis is established, it can be used as a 3D query to search large chemical databases for novel compounds with a similar arrangement of features. This process, known as virtual screening, is a powerful tool for identifying new mechanistic probes or lead compounds. While specific virtual screening campaigns based on the this compound scaffold are not widely reported, the general applicability of this method to the broader benzothiazole class is well-established for discovering compounds with various biological activities. ijrti.orgniscpr.res.in
Stereochemical Implications in SAR
The three-dimensional structure of a molecule, including its stereochemistry, can have a profound impact on its biological activity.
Advanced Applications and Specialized Functions of 2 4 Methoxybenzyl Sulfanyl 1,3 Benzothiazole
Applications in Analytical Chemistry as Probes or Reagents
Benzothiazole (B30560) derivatives are widely recognized for their utility in analytical chemistry, particularly in the development of sensors for various analytes. Their inherent fluorescence and ability to interact with specific ions and molecules make them ideal candidates for probes and reagents.
Development of Fluorescent Chemosensors for Ion Detection
The benzothiazole core is a key component in many fluorescent chemosensors designed for the selective detection of metal ions. The nitrogen and sulfur atoms within the benzothiazole ring can act as binding sites for metal ions. This interaction often leads to a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. These changes can be measured to quantify the concentration of the target ion. For instance, various benzothiazole-based sensors have been developed for the detection of biologically and environmentally important ions like Zn²⁺, Cu²⁺, and Hg²⁺.
Utilization in Molecular Probing Techniques
Beyond simple ion detection, benzothiazole-based molecules are employed as molecular probes to investigate biological systems and chemical processes. Their fluorescence characteristics can be sensitive to the local environment, such as polarity and viscosity, allowing them to report on the properties of their surroundings. This makes them valuable tools for applications like cellular imaging, where they can be used to visualize specific organelles or monitor changes in the cellular environment.
Integration into Materials Science and Supramolecular Chemistry
The unique photophysical properties of benzothiazole derivatives have led to their exploration in the field of materials science, particularly for the creation of advanced functional materials.
Design of Aggregation-Induced Emission (AIE) Luminogens
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors. Benzothiazole derivatives have been incorporated into the design of AIE luminogens (AIEgens). The rigid structure of the benzothiazole core can contribute to the restriction of intramolecular motion in the aggregated state, which is a key mechanism for AIE.
Use in Organic Light-Emitting Diodes (OLEDs) or Optoelectronic Devices
The electron-deficient nature of the benzothiazole ring makes it a useful building block for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In OLEDs, materials with good electron-transporting properties are required to ensure efficient device performance. Benzothiazole-containing polymers and small molecules have been investigated for their potential as electron-transporting or emissive materials in OLEDs. Their thermal stability and tunable electronic properties make them attractive candidates for these applications.
Role in Catalysis and Reaction Mechanism Studies
The benzothiazole moiety can also play a role in catalysis and in the elucidation of reaction mechanisms. The sulfur and nitrogen atoms can coordinate to metal centers, making benzothiazole-containing ligands useful in coordination chemistry and catalysis. For example, benzothiazole derivatives are utilized as accelerators in the vulcanization of rubber, a process that involves the formation of cross-links between polymer chains. In this context, they are involved in the catalytic cycle that facilitates the sulfur cross-linking reactions.
Application as a Ligand in Metal Coordination Chemistry
The 1,3-benzothiazole scaffold, particularly when functionalized at the 2-position with a sulfur-containing substituent, presents a versatile platform for the development of ligands in coordination chemistry. The nitrogen atom of the thiazole (B1198619) ring and the exocyclic sulfur atom of the sulfanyl (B85325) group in compounds like 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole can act as potential donor sites for coordination with metal ions.
While direct studies on the coordination chemistry of this compound are not available, research on analogous 2-thio-1,3-benzothiazole derivatives demonstrates their capacity to form stable complexes with a variety of transition metals. For instance, derivatives of 2-mercaptobenzothiazole (B37678) have been shown to coordinate with metal ions through both the thiazole nitrogen and the exocyclic sulfur atom, leading to the formation of chelate rings which enhance the stability of the resulting metal complexes. The nature of the substituent on the exocyclic sulfur can influence the electronic properties and steric hindrance around the coordination sites, thereby tuning the properties of the metal complexes.
The methoxy (B1213986) group on the benzyl (B1604629) substituent in this compound could further influence its coordination behavior. The oxygen atom of the methoxy group could potentially participate in coordination, especially with hard metal ions, or it could modulate the electron density on the benzyl ring, thereby indirectly affecting the donor properties of the sulfanyl sulfur. The resulting metal complexes of such ligands could have interesting geometries and electronic structures, making them potential candidates for applications in catalysis, materials science, and biological systems.
Table 1: Potential Coordination Modes of this compound with Metal Ions
| Coordination Mode | Potential Donor Atoms | Resulting Structure |
| Monodentate | Thiazole Nitrogen | Linear or bent coordination |
| Monodentate | Sulfanyl Sulfur | Linear or bent coordination |
| Bidentate (Chelating) | Thiazole Nitrogen and Sulfanyl Sulfur | Formation of a stable chelate ring |
Catalytic Activity in Specific Organic Reactions
Benzothiazole derivatives have been explored for their catalytic activities in various organic transformations. The presence of heteroatoms and the aromatic ring system can facilitate interactions with substrates and reagents, promoting chemical reactions. While no specific catalytic applications of this compound have been reported, the structural features of this compound suggest its potential utility in catalysis.
The sulfur atom in the sulfanyl linkage could potentially participate in redox processes or act as a Lewis base to activate substrates. Furthermore, if this compound is used as a ligand to form metal complexes, the resulting coordination compounds could exhibit significant catalytic activity. For example, palladium complexes of sulfur-containing ligands are widely used in cross-coupling reactions. A metal complex of this compound could potentially catalyze reactions such as Suzuki, Heck, or Sonogashira couplings.
The benzyl group with its methoxy substituent could also play a role in catalysis by influencing the solubility of the catalyst or by participating in non-covalent interactions with the substrate, thereby affecting the selectivity of the reaction. Research on other 2-thioether benzothiazole derivatives has shown their potential as catalysts or catalyst precursors in reactions like oxidation and reduction.
Development as Research Tools for Mechanistic Biological Inquiry
Use as Molecular Probes for Specific Biological Targets
The benzothiazole core is a key structural motif in various biologically active molecules and fluorescent dyes. This makes benzothiazole derivatives attractive candidates for the development of molecular probes to study biological systems. Although this compound has not been specifically investigated as a molecular probe, its structural components suggest potential in this area.
The benzothiazole ring system is known to exhibit fluorescence, and modifications to its structure can modulate its photophysical properties. The introduction of the 4-methoxybenzyl group could influence the fluorescence quantum yield and Stokes shift of the molecule. Such a compound could potentially be used as a "turn-on" or "turn-off" fluorescent probe for detecting specific analytes or changes in the microenvironment, such as pH or viscosity, within biological systems.
Application in Affinity Labeling or Chemical Biology Techniques
Affinity labeling is a powerful technique in chemical biology used to identify and study the binding sites of proteins and other biomolecules. A reactive group is typically incorporated into a ligand that can form a covalent bond with the target molecule upon binding. While this compound itself is not a reactive affinity label, its scaffold could be modified for such applications.
The benzothiazole moiety can serve as a recognition element for specific biological targets, as many benzothiazole derivatives exhibit potent and selective biological activities, including enzyme inhibition. For example, derivatives of 2-thioether-1,3-benzothiazole have been identified as inhibitors of c-Jun N-terminal kinase (JNK), a key signaling protein. By incorporating a latent reactive group, such as a photoactivatable group or a mild electrophile, onto the benzothiazole or the benzyl ring of this compound, it could be converted into an affinity-based probe.
Upon binding to its target protein, the reactive group could be activated to form a covalent linkage, allowing for the identification of the binding site through techniques like mass spectrometry. This approach is invaluable for drug discovery and for understanding the molecular mechanisms of protein function.
Table 2: Potential Biological Targets for Probes Based on the this compound Scaffold
| Target Class | Specific Examples | Potential Application |
| Kinases | c-Jun N-terminal kinase (JNK) | Probing kinase signaling pathways |
| Other Enzymes | Various hydrolases and oxidoreductases | Enzyme activity and inhibition studies |
| Metalloproteins | Zinc-finger proteins | Investigating metal-protein interactions |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research will likely focus on creating more environmentally friendly and efficient methods for synthesizing 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole and related compounds. This involves moving away from traditional synthetic methods that often rely on harsh chemicals and energy-intensive processes. longdom.orgcrimsonpublishers.com
Green chemistry principles are central to developing sustainable synthetic pathways for benzothiazole (B30560) derivatives. ijper.org A primary future goal is the reduction or elimination of hazardous solvents and reagents. Research into using water as a solvent, employing microwave-assisted reactions to reduce energy consumption, and developing solvent-free synthesis methods are promising directions. researchgate.net For instance, the condensation reaction of 2-aminothiophenol (B119425) with aldehydes, a common step in benzothiazole synthesis, can be optimized using recyclable catalysts in aqueous media. researchgate.net
Future investigations could explore one-pot multicomponent reactions, which improve efficiency by combining several synthetic steps into a single procedure, thereby minimizing waste and saving time. mdpi.com The development and application of novel, reusable catalysts, such as silica-supported acids, will be crucial for enhancing the sustainability of these syntheses. researchgate.net The table below summarizes key green chemistry strategies applicable to benzothiazole synthesis.
Table 1: Green Chemistry Strategies for Benzothiazole Synthesis
| Strategy | Description | Potential Benefits |
| Aqueous Media | Using water as a solvent instead of volatile organic compounds (VOCs). | Reduced toxicity, improved safety, lower environmental impact. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates. | Shorter reaction times, increased yields, reduced energy consumption. |
| Recyclable Catalysts | Utilizing catalysts that can be easily recovered and reused. | Waste reduction, lower costs, improved process efficiency. |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Minimized waste, simplified purification, lower environmental footprint. |
| Multicomponent Reactions | Combining three or more reactants in a single step to form the product. | Increased efficiency, reduced number of synthetic steps, atom economy. |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative for synthesizing sulfanyl (B85325) derivatives like this compound. crimsonpublishers.commdpi.com Enzymes operate under mild conditions and can provide exquisite stereocontrol, which is often challenging to achieve with traditional chemical methods. nih.gov
Future research should focus on identifying and engineering enzymes capable of forming the C-S (carbon-sulfur) bond in the target molecule. Lipases and peroxygenases have shown potential in synthesizing thioesters and oxidizing sulfides, respectively, and could be adapted for this purpose. mdpi.comresearchgate.netmdpi.com Ene-reductases have also emerged as powerful tools for the asymmetric synthesis of thioethers. nih.gov The exploration of these and other enzyme classes, such as sulfotransferases, could lead to novel biocatalytic routes. nih.gov A key challenge will be to discover or engineer enzymes with high specificity and activity for the benzothiazole and 4-methoxybenzyl precursors. Directed evolution and rational protein design will be instrumental in tailoring enzymes for this specific transformation, paving the way for scalable and sustainable production. researchgate.net
Expansion of Computational Studies to Complex Biological Systems (Mechanistic Focus)
While initial computational studies like molecular docking provide valuable insights, future research must employ more advanced techniques to understand the dynamic interactions of this compound within complex biological environments. acs.orgnih.gov The goal is to move beyond static pictures to a detailed, mechanistic understanding of its behavior at the molecular level.
Standard molecular dynamics (MD) simulations are often limited by the timescale they can explore, which may not be sufficient to capture significant biological events like ligand binding and unbinding. nih.govnih.govmdpi.com Enhanced sampling methods are crucial for overcoming these limitations by accelerating the exploration of a system's conformational space. rsc.orgdntb.gov.ua
Future work should apply techniques such as Steered MD (SMD), Metadynamics, and Umbrella Sampling to investigate the binding pathways and calculate the binding free energies of this compound with its biological targets. acs.orgrsc.org These methods can provide a detailed map of the energy landscape of the binding process, revealing transition states and intermediate conformations that are critical for understanding the mechanism of action. frontiersin.org Applying these advanced simulations can help elucidate the kinetic parameters of binding, such as association (k_on) and dissociation (k_off) rates, which are increasingly recognized as key determinants of a drug's efficacy in vivo. frontiersin.org
Table 2: Advanced Molecular Dynamics Sampling Techniques
| Technique | Principle | Application in Drug Discovery |
| Metadynamics | A history-dependent bias potential is added to the system's potential energy to discourage revisiting previously explored conformations. rsc.org | Explores complex free energy landscapes, calculates binding free energies, and identifies stable binding poses. acs.org |
| Steered MD (SMD) | An external force is applied to pull a ligand out of its binding site, allowing the study of unbinding pathways. rsc.org | Investigates ligand unbinding mechanisms and estimates binding affinities. |
| Umbrella Sampling | The system is simulated along a reaction coordinate, with biasing potentials applied in different "windows" to ensure adequate sampling. rsc.org | Calculates the potential of mean force (PMF) along a specific pathway, providing detailed free energy profiles of binding/unbinding. |
| Replica Exchange MD (REMD) | Multiple simulations (replicas) of the system are run in parallel at different temperatures, with configurations exchanged periodically. nih.gov | Enhances sampling of complex systems by allowing them to overcome energy barriers at higher temperatures. |
Machine learning (ML) is transforming drug discovery by enabling the rapid prediction of compound properties from their chemical structure. nih.govdovepress.com Future research on this compound and its analogs should leverage ML for both Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.gov
QSAR models can predict the biological activity of new derivatives, guiding the synthesis of more potent compounds. nih.gov Beyond activity, QSPR models can predict crucial physicochemical properties that influence a drug's behavior in the body, such as solubility, permeability, and metabolic stability. acs.orgresearchgate.netresearchgate.net Predicting these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the discovery process is essential for selecting candidates with a higher probability of success in clinical trials. nih.gov Advanced ML algorithms, including deep neural networks and random forests, can be trained on large datasets to build robust predictive models for benzothiazole derivatives. nih.gov These in silico tools can significantly reduce the time and cost associated with experimental screening. jnsbm.orgspringernature.com
Exploration of Polypharmacology and Multi-Targeting Approaches at a Mechanistic Level
The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. researchgate.netresearchgate.net Polypharmacology, where a single compound interacts with multiple biological targets, is emerging as a promising strategy. nih.govnih.govscielo.br Benzothiazole derivatives have shown diverse biological activities, suggesting they may be suitable scaffolds for developing multi-target agents. researchgate.netnih.govnih.gov
Future research should systematically investigate the potential of this compound to modulate multiple targets relevant to a specific disease. This involves a shift from designing highly selective ligands to creating "skeleton keys" that can fit into the binding sites of several related or even unrelated proteins. nih.gov Computational approaches, such as reverse docking and network pharmacology, can be used to predict potential off-targets and understand how modulating multiple nodes in a disease network could lead to enhanced therapeutic effects or reduce drug resistance. nih.gov Mechanistic studies would then be required to validate these predictions and understand the synergistic or additive effects of hitting multiple targets simultaneously. This multi-targeting approach could unlock new therapeutic applications for this class of compounds. scielo.br
Design of Hybrid Molecules with Combined Mechanistic Actions
A promising future direction lies in the strategic design of hybrid molecules that incorporate the this compound core. Molecular hybridization aims to combine two or more pharmacophoric units into a single entity, potentially leading to compounds with improved efficacy, dual modes of action, and better pharmacokinetic profiles. mdpi.com
Researchers can leverage the benzothiazole nucleus and the 4-methoxybenzyl group as starting points for creating novel hybrids. For instance, the benzothiazole moiety is a key component in compounds designed as VEGFR-2 inhibitors for anticancer therapy. nih.gov Future work could involve linking the this compound scaffold to other known anticancer pharmacophores, such as thiazolidine-2,4-diones or cyanothiouracils, to develop multi-target agents. nih.gov This strategy could lead to synergistic effects and potentially overcome drug resistance mechanisms.
Another approach involves creating hybrids with different biological targets. Benzothiazole derivatives have been combined with hydrazone moieties to create selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases. mdpi.com The structural features of this compound could be synthetically modified to incorporate such functionalities, aiming for dual-action drugs that could, for example, combine anticancer and anti-inflammatory properties. nih.gov
Innovative Applications in Chemical Sensing beyond Current Scope
The development of novel chemical sensors is a rapidly advancing field, and benzothiazole derivatives are emerging as versatile building blocks for fluorescent probes. nih.govmdpi.com The inherent photophysical properties of the benzothiazole ring system, which can be tuned by substituent groups, make it an attractive scaffold for designing sensors for various analytes.
Future research could explore the potential of this compound as a platform for chemical sensors. The electron-donating 4-methoxybenzyl group can influence the fluorescence properties of the molecule. By introducing specific recognition moieties, it may be possible to design selective and sensitive sensors. For example, hybrid molecules combining benzothiazole with quinolone have been developed as efficient fluorescent chemosensors for detecting cyanide ions in aqueous media. mdpi.com Similarly, other benzothiazole derivatives have been successfully used to create optical thin film sensors for detecting metal ions like manganese(II). nih.gov Another study demonstrated that benzothiazole sulfones and sulfoxides can act as reactive templates to design fluorescent sensors for biologically important molecules like hydrogen polysulfides and biothiols. nsf.gov These examples provide a blueprint for future studies to modify the this compound structure to create probes for a wide range of environmentally and biologically significant analytes.
Bibliometric Analysis of Research Trends and Emerging Hotspots for Benzothiazole Derivatives
A bibliometric analysis of the extensive body of literature on benzothiazole derivatives can reveal key trends, identify research hotspots, and anticipate future directions, providing a strategic roadmap for research on this compound.
Identification of Key Research Themes and Collaborations
The research landscape for benzothiazole derivatives is dominated by their applications in medicinal chemistry. jchemrev.comjchemrev.compcbiochemres.com A significant volume of research focuses on their potential as:
Anticancer Agents: Benzothiazoles have been investigated for their activity against a wide range of cancer cell lines, with some derivatives advancing to clinical trials. nih.govresearchgate.net Research has focused on their ability to induce DNA damage, trigger apoptosis, and inhibit key enzymes like VEGFR-2. nih.govresearchgate.net
Antimicrobial Agents: There is a substantial body of work on benzothiazole derivatives as antibacterial and antifungal agents, driven by the urgent need for new drugs to combat resistant pathogens. jchemrev.commdpi.com
Antiviral Agents: The benzothiazole scaffold has been incorporated into compounds showing activity against various viruses, including HIV. jchemrev.com
Other Therapeutic Areas: Research also explores their use as anti-inflammatory, antioxidant, antidiabetic, and anticonvulsant agents. pcbiochemres.comnih.gov
This diverse range of biological activities suggests that research in this area is highly interdisciplinary, involving collaborations between synthetic chemists, pharmacologists, biologists, and clinicians.
Key Research Themes for Benzothiazole Derivatives
| Research Theme | Key Findings and Focus Areas | Relevant Citations |
|---|---|---|
| Anticancer | Activity against various cancer cell lines, inhibition of kinases (e.g., VEGFR-2), induction of apoptosis. | nih.govnih.govresearchgate.net |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi, including drug-resistant strains. | jchemrev.commdpi.com |
| Antiviral | Inhibition of viral replication, particularly investigated for anti-HIV activity. | jchemrev.com |
| Neuroprotective | Inhibition of enzymes like MAO-B for potential treatment of neurodegenerative diseases. | mdpi.com |
| Anti-inflammatory | Modulation of enzymes and pathways involved in inflammation. | pcbiochemres.comnih.gov |
Anticipation of Future Directions Based on Publication Trends
Based on current publication trends, the focus on developing benzothiazole derivatives as anticancer and antimicrobial agents is expected to continue and intensify. ijsrst.comresearchgate.net The rise of multi-drug resistant infections and the need for more targeted cancer therapies will likely drive innovation in this area.
Furthermore, there is a growing interest in applying these compounds to new therapeutic areas and in materials science. The development of benzothiazole-based compounds as fungicides for agricultural use is an emerging field. nih.gov The exploration of their unique photophysical properties for applications in organic electronics and chemical sensing is also gaining traction. mdpi.commdpi.com Future research will likely concentrate on designing molecules with high target specificity to minimize side effects, exploring novel mechanisms of action, and creating hybrid molecules with enhanced therapeutic potential. ijsrst.com
Integration with Artificial Intelligence for De Novo Molecular Design (for mechanistic studies)
The integration of artificial intelligence (AI) into the drug discovery process offers a transformative approach to designing novel molecules and understanding their mechanisms of action. frontiersin.org De novo molecular design, which uses computational methods to generate new chemical structures with desired properties, is being revolutionized by generative AI algorithms. frontiersin.orgbenevolent.com
For a scaffold like this compound, AI can be employed in several ways. Generative models can be trained on large databases of known benzothiazole derivatives and their biological activities. These models can then generate vast numbers of novel, virtual compounds based on the core structure, optimized for specific properties like binding affinity to a particular biological target or improved pharmacokinetic profiles. benevolent.com
AI in De Novo Molecular Design
| AI Application | Description | Potential Impact on Benzothiazole Research |
|---|---|---|
| Generative Models | Algorithms (e.g., VAEs, GANs, RNNs) that learn from existing molecular data to create novel structures. | Rapid generation and optimization of new benzothiazole derivatives with desired therapeutic properties. |
| Predictive Modeling | Machine learning models that predict biological activity, toxicity, and pharmacokinetic properties (ADME). | Efficiently screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis. |
| Mechanistic Insight | AI-powered analysis of molecular docking and simulations to predict binding modes and interactions with biological targets. | Design specific molecules to probe and validate mechanisms of action, accelerating understanding of how they work. |
Q & A
Basic: What are the common synthetic routes for preparing 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting 2-mercaptobenzothiazole derivatives with 4-methoxybenzyl halides under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. For example, analogous syntheses (e.g., benzothiazole derivatives in and ) use reflux conditions (80–120°C) for 4–6 hours, followed by purification via recrystallization (methanol/water) or column chromatography. Monitoring reaction progress with TLC (e.g., chloroform:methanol 9:1) is critical to optimize yield .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H NMR to identify protons on the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and aromatic protons (δ 6.8–8.2 ppm). C NMR confirms the benzothiazole backbone and sulfanyl linkage .
- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C–O–C stretch from methoxy) and ~2550 cm⁻¹ (–S– stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .
X-ray crystallography (as in ) resolves structural ambiguities for crystalline derivatives .
Advanced: How can regioselectivity challenges in benzothiazole functionalization be addressed during synthesis?
Methodological Answer:
Regioselectivity in sulfanyl substitution is influenced by reaction conditions. For example, steric hindrance from the 4-methoxybenzyl group may favor substitution at the less hindered position of the benzothiazole ring. Computational tools (e.g., DFT calculations) predict reactive sites, while experimental optimization (e.g., adjusting solvent polarity or temperature) enhances selectivity. highlights solvent-free conditions to minimize side reactions, and uses controlled stoichiometry of thiol reagents to direct substitution .
Advanced: What strategies resolve contradictory biological activity data for benzothiazole derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Robust approaches include:
- Dose-Response Studies : Establish IC₅₀ values across multiple models (e.g., cancer vs. microbial strains) .
- Metabolic Stability Assays : Evaluate compound stability in liver microsomes to distinguish intrinsic vs. metabolism-dependent activity .
- Structural Analog Comparison : Compare with derivatives (e.g., ’s benzothiazepine analogs) to identify pharmacophore requirements .
Basic: What in vitro assays are used to screen the biological activity of this compound?
Methodological Answer:
Common assays include:
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) to probe mechanistic pathways .
Advanced: How can computational modeling guide the optimization of this compound for target binding?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like DNA topoisomerases or microbial enzymes. MD simulations (e.g., GROMACS) assess binding stability over time. used viscometric and spectroscopic data to validate DNA intercalation, while ’s database tools (REAXYS, BKMS_METABOLIC) predict metabolic pathways affecting bioavailability .
Basic: What are the solubility and stability considerations for this compound in experimental workflows?
Methodological Answer:
The compound is typically soluble in DMSO or DMF but poorly in aqueous buffers. Stability tests under varying pH (2–10) and temperatures (4–37°C) are essential. For biological assays, stock solutions in DMSO (<1% v/v final concentration) prevent precipitation. notes analogs with similar logP values (~3.5) require co-solvents (e.g., Tween-80) for in vitro studies .
Advanced: How can substituent modifications enhance the pharmacological profile of this benzothiazole derivative?
Methodological Answer:
Systematic SAR studies explore:
- Electron-Withdrawing Groups : Introducing halides (e.g., –Cl) at specific positions to enhance antimicrobial activity (see ’s chloro-derivative) .
- Hydrophobic Moieties : Adding alkyl chains to improve membrane permeability .
- Heterocyclic Hybrids : Fusing with triazoles () or thiadiazoles () to broaden target engagement .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
LC-MS/MS with stable isotope-labeled internal standards improves quantification accuracy. Challenges include matrix effects (e.g., plasma proteins) and low recovery rates. Solid-phase extraction (C18 columns) or protein precipitation (acetonitrile) are used for sample cleanup. ’s metabolic prediction tools aid in identifying potential metabolites that interfere with detection .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Standard lab safety measures apply:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential sulfur-containing volatiles.
- Waste Disposal : Neutralize with 10% NaOH before disposal, as thiols may form toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
